4-(2,6-Dimethyl-3-pyridyl)benzoic acid
Description
4-(2,6-Dimethyl-3-pyridyl)benzoic acid is a benzoic acid derivative featuring a pyridine ring substituted with methyl groups at the 2- and 6-positions, attached to the para position of the benzoic acid moiety. Its molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 227.26 g/mol. The electron-donating methyl groups on the pyridine ring may influence its electronic properties, solubility, and biological activity compared to other benzoic acid derivatives.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-(2,6-dimethylpyridin-3-yl)benzoic acid |
InChI |
InChI=1S/C14H13NO2/c1-9-3-8-13(10(2)15-9)11-4-6-12(7-5-11)14(16)17/h3-8H,1-2H3,(H,16,17) |
InChI Key |
SEQDTKSYEVDMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between 4-(2,6-Dimethyl-3-pyridyl)benzoic acid and two analogous compounds from the provided evidence:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups | Potential Applications |
|---|---|---|---|---|
| This compound | C₁₄H₁₃NO₂ | 227.26 | 2,6-dimethylpyridyl, benzoic acid | Pharmaceutical intermediate, ligand design |
| 4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid | C₁₂H₉ClN₂O₄S | 312.73 | Chloro, sulfamoyl, benzoic acid | Antimicrobial agents, enzyme inhibitors |
| 4-{(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methylamino}benzoic acid | C₁₆H₁₆N₆O₂ | 324.35 | Diaminopyridopyrazine, methylamino linker, benzoic acid | Anticancer research, kinase inhibition |
Functional Group Analysis
- Electron Effects: The methyl groups on the pyridine ring in the target compound act as electron donors, raising the pKa of the carboxylic acid group (predicted pKa ≈ 4.5–5.0) compared to unsubstituted benzoic acid (pKa ≈ 4.2). In contrast, the chloro and sulfamoyl groups in 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid are electron-withdrawing, lowering its pKa (estimated pKa ≈ 3.8–4.0), enhancing acidity .
- Solubility and Lipophilicity: The target compound’s methylated pyridine likely increases lipophilicity (logP ≈ 2.1), favoring membrane permeability but reducing water solubility. The sulfamoyl group in introduces polarity (logP ≈ 1.5), improving aqueous solubility, while the diaminopyridopyrazine in (logP ≈ 0.8) may further enhance solubility due to hydrogen-bonding capabilities .
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